2-Bromoacetamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77371. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

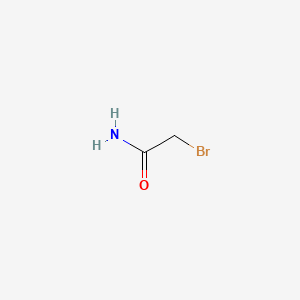

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKUQOUMZUFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058456 | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-57-8 | |

| Record name | Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoacetamide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromoacetamide, a versatile reagent with significant applications in organic synthesis and chemical biology. It details the compound's chemical and physical properties, structure, reactivity, and key experimental protocols, serving as a critical resource for professionals in research and drug development.

Chemical Identity and Structure

This compound, also known as α-bromoacetamide, is a halogenated amide compound. Its structure consists of an acetamide backbone with a bromine atom substituted at the alpha-carbon position. This bromine atom is a good leaving group, making the adjacent carbon highly electrophilic and rendering the molecule a potent alkylating agent.

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| Synonyms | Bromoacetamide, Acetamide, 2-bromo-[1][2] |

| CAS Number | 683-57-8[1][4][5][6] |

| Molecular Formula | C₂H₄BrNO[1][3][7][8] |

| Molecular Weight | 137.96 g/mol [5][6][7] |

| SMILES | NC(=O)CBr[5][6] |

| InChI | InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)[1][2][5][6][8] |

| InChIKey | JUIKUQOUMZUFQT-UHFFFAOYSA-N[1][2][5][6][8] |

The crystal structure of this compound has been determined to be a monoclinic space group (P2₁/c).[9] The molecules are nearly planar and form a ladder-type network through N—H⋯O hydrogen bonds.[9]

Physicochemical and Spectroscopic Properties

This compound is a white to faintly beige crystalline solid at room temperature.[4][10][11] Its key physical and spectroscopic properties are crucial for its handling, characterization, and application in experimental settings.

Table of Physical Properties:

| Property | Value |

| Appearance | White to light yellow or faintly beige crystalline solid[4][10][11] |

| Melting Point | 87-91 °C[4][5][6][7][10] |

| Purity | Typically >98%[4] |

| Stability | Unstable to light and heat due to the presence of active bromine[11] |

Table of Spectroscopic Data:

| Spectrum Type | Data Details |

| ¹H NMR | (500 MHz, DMSO-d₆, 298 K), δ: 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm[9] |

| ¹³C NMR | (125 MHz, DMSO-d₆, 298 K), δ: 29.63 (CH₂), 167.92 (C=O) ppm[9] |

| Mass Spec (ESI) | m/z calculated for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94[9] |

| Mass Spec (GC-MS) | Top m/z peaks at 44, 30, and 42[2] |

| IR Spectrum | Data available from NIST/EPA Gas-Phase Infrared Database and other sources[1][2] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, making it a valuable reagent for nucleophilic substitution reactions.[12] This property is harnessed in both organic synthesis and biochemical studies.

Key Applications:

-

Organic Synthesis Intermediate: It serves as a precursor for synthesizing a wide range of acetyl amide derivatives.[11][12] For example, it reacts with nucleophiles like phenols to form aryloxyacetamides or can be used in photocatalytic methods to create complex heterocyclic structures like γ-lactams.[12]

-

Enzyme Inhibition and Mechanistic Studies: In chemical biology, this compound is widely used as an alkylating agent to covalently modify nucleophilic amino acid residues, primarily cysteine and histidine, within proteins.[12] This irreversible modification is a powerful tool for:

-

Probing Active Sites: By inactivating an enzyme, it helps to identify critical residues involved in catalysis.[12]

-

Elucidating Mechanisms: It has been used to study enzymes such as alcohol dehydrogenase and arylamine N-acetyltransferase 2 (NAT2).[11][12] In one study, mass spectrometry confirmed that this compound inactivates NAT2 by specifically alkylating the active site residue Cysteine-68.[12]

-

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of this compound. The following protocols provide guidance on its synthesis, purification, and characterization.

A. Synthesis of this compound

This protocol is adapted from methods involving the bromination of acetic acid followed by amination.[13]

-

Objective: To synthesize this compound from bromoacetyl bromide and ammonia.

-

Materials: Bromoacetyl bromide, aqueous ammonia (25-28%), chloroform, anhydrous sodium sulfate, silica gel.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve the starting material (e.g., bromoacetyl bromide, the product of acetic acid bromination) in chloroform.

-

Cool the reaction vessel to between -20°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Slowly add the aqueous ammonia solution dropwise to the chloroform solution while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful temperature control is crucial.

-

After the addition is complete, allow the reaction to stir at -10°C for 4-6 hours.

-

Upon completion, allow the mixture to warm to room temperature. Wash the reaction mixture with a dilute base solution (e.g., 0.1 N NaOH) to remove any unreacted acidic species, followed by water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent (chloroform) under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by silica gel column chromatography.

-

Caption: General workflow for the synthesis of this compound.

B. Purification by Recrystallization

-

Objective: To purify crude this compound.

-

Materials: Crude this compound, petroleum ether (boiling range 40-60 °C).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot petroleum ether.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form.

-

For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

-

Dry the crystals in a desiccator or a vacuum oven at low heat to remove residual solvent. The melting point of the purified crystals should be sharp, around 91 °C.[9][13]

-

C. Characterization by NMR Spectroscopy

-

Objective: To confirm the structure and purity of the synthesized this compound.

-

Materials: Purified this compound, DMSO-d₆, NMR tube.

-

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 500 MHz).

-

Process the spectra and compare the chemical shifts (δ) with known literature values to confirm the identity of the compound.[9]

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed and moderately toxic by skin contact.[10][14][15]

-

Corrosivity: It causes severe skin burns and eye damage.[4][5][14][15]

-

Handling:

-

Storage: Store in a cool, dry place away from light, in a tightly sealed container.[16] It should be stored locked up in an area designated for toxic materials.[4][5][15]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[14][15]

-

Skin: Wash off immediately with soap and plenty of water, removing all contaminated clothing. Seek medical attention.[14][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][15]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

-

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound 683-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 98 683-57-8 [sigmaaldrich.com]

- 6. This compound 98 683-57-8 [sigmaaldrich.com]

- 7. 683-57-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 683-57-8 [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound | 683-57-8 | Benchchem [benchchem.com]

- 13. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. 683-57-8|this compound|BLD Pharm [bldpharm.com]

2-Bromoacetamide synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoacetamide

For researchers, scientists, and professionals in drug development, this compound is a valuable reagent and building block in organic synthesis. Its reactivity, stemming from the electrophilic α-carbon and the bromine atom's nature as a good leaving group, makes it a versatile precursor for a wide array of acetyl amide derivatives. This guide provides a comprehensive overview of its synthesis and purification methods, complete with experimental protocols and comparative data.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes, primarily involving amidation reactions. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Key Synthesis Routes

The most common methods for synthesizing this compound include:

-

Ammonolysis of Ethyl Bromoacetate : This is a widely used laboratory method where ethyl bromoacetate is treated with ammonia to yield this compound.[][2][3]

-

Reaction of Bromoacetyl Halides with Ammonia : The reaction between an α-haloacetyl halide, such as bromoacetyl bromide, and an amine is a classical and direct method for synthesizing N-substituted bromoacetamides.[][4] A base is typically added to neutralize the hydrogen bromide byproduct.[4]

-

Multi-step Synthesis from Acetic Acid or Acetyl Chloride : An alternative route involves a sequence of reactions starting with acetic acid or acetyl chloride, which undergoes bromination, followed by esterification or chlorination, and finally an amination reaction.[5]

Comparison of Synthesis Methods

| Method | Starting Materials | Reagents | Reaction Conditions | Yield | Reference |

| Ammonolysis of Ethyl Bromoacetate | Ethyl bromoacetate, Ammonia | - | Typically requires heat. | - | [2] |

| From Bromoacetyl Bromide | Bromoacetyl bromide, Ammonia | Base (e.g., Potassium carbonate, Triethylamine) | Conducted in a solvent like dichloromethane (DCM). | - | [4] |

| Multi-step from Acetic Acid | Acetic acid, Bromine, Methanol, Thionyl chloride, Ammonia | Acetic anhydride, Pyridine, Chloroform | Bromination, followed by esterification and then amination at -20°C to -10°C for 4-6 hours. | 71.3% (overall) | [5] |

Experimental Protocols for Synthesis

Method 1: Synthesis from Ethyl Bromoacetate (General Ammonolysis)

This protocol is based on the general principle of the reaction between esters and ammonia.[][2]

-

In a suitable reaction vessel, dissolve ethyl bromoacetate in an appropriate solvent.

-

Introduce ammonia (either as a gas or an aqueous/alcoholic solution) into the reaction mixture.

-

The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve solvent evaporation and subsequent purification.

Method 2: Multi-step Synthesis from Acetic Acid [5]

This method is detailed in a patent and involves three main steps.[5]

-

Step 1: Bromination of Acetic Acid

-

In a 500 ml three-necked flask equipped with a drying tube and an absorption unit, add 80 ml (1.39 mol) of acetic acid, 20 ml of acetic anhydride, and 0.5 ml of pyridine.

-

Heat the mixture to reflux and add 1 ml of bromine.

-

Continue to add a total of 28 ml (approximately 0.58 mol) of bromine dropwise over about 6 hours, waiting for the color to fade between additions.

-

After the addition is complete, continue the reaction for another hour until the bromine color disappears.

-

Remove unreacted acetic acid by distillation under reduced pressure.

-

-

Step 2: Esterification

-

To the reaction flask, add 24 ml (0.60 mol) of methanol.

-

While stirring at room temperature, add 43 ml (0.60 mol) of thionyl chloride (SOCl₂) dropwise over about 2 hours.

-

After the addition, reflux the mixture for 2 hours until no more white gas evolves.

-

-

Step 3: Amination

-

Cool the reaction flask containing the product from Step 2 (bromoacetate) in a chloroform solution.

-

Add concentrated aqueous ammonia (25-28%) dropwise while maintaining the temperature between -20°C and -10°C.

-

Continue the reaction at this temperature for 4 to 6 hours.

-

Filter the resulting solid to obtain the this compound product.

-

Synthesis Workflow Diagram

Caption: Synthesis routes for this compound.

Purification of this compound

Purification is a critical step to obtain this compound of high purity, which is essential for many applications, especially in pharmaceutical synthesis and crystallographic studies.

Common Purification Methods

The primary methods for purifying crude this compound are:

-

Recrystallization : This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[4]

-

Sublimation : For compounds that can sublime without decomposition, this can be a very effective purification technique.[5]

Comparison of Purification Methods

| Method | Solvent/Conditions | Key Advantages | Reference |

| Recrystallization | Petroleum ether (boiling range 313–333 K) | Good for obtaining single crystals for X-ray analysis. | [4][6] |

| Sublimation | 70-75°C under 0.9-1.0 MPa vacuum | Can yield a very pure product, avoids the use of solvents. | [5] |

Experimental Protocols for Purification

Method 1: Recrystallization from Petroleum Ether [4][6]

-

Dissolve the crude this compound in a minimum amount of hot petroleum ether (boiling range 313–333 K).

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Dry the crystals, for example, in a desiccator under vacuum.

Method 2: Sublimation [5]

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus to 70-75°C.

-

Apply a vacuum of 0.9-1.0 MPa.

-

The this compound will sublime and deposit as pure crystals on the cold surface of the apparatus.

-

After the sublimation is complete, carefully collect the purified crystals.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be accomplished through various reliable methods. The choice between ammonolysis of ethyl bromoacetate, reaction of bromoacetyl bromide, or a multi-step synthesis from acetic acid will depend on laboratory specifics and economic considerations. For purification, both recrystallization and sublimation are effective techniques for achieving high-purity this compound suitable for demanding research and development applications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists in the field.

References

2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of 2-bromoacetamide as a versatile and powerful alkylating agent for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of its action, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in the laboratory.

The Core Mechanism: Targeted Alkylation of Nucleophilic Residues

This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions.[1] Its utility as an alkylating agent stems from the electrophilic character of the α-carbon and the excellent leaving group potential of the bromine atom.[1] This allows for the covalent modification of key nucleophilic amino acid residues within proteins, primarily cysteine and histidine.[2]

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as the thiolate ion of a cysteine residue, attacks the electrophilic α-carbon of this compound. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous departure of the bromide ion.

The reaction with cysteine is particularly efficient due to the high nucleophilicity of the thiol group, especially in its deprotonated thiolate form.[3] Similarly, the imidazole ring of histidine can act as a nucleophile, leading to the alkylation of one of its nitrogen atoms.[2][4]

Quantitative Reactivity Profile

The efficiency of alkylation by this compound is dependent on several factors, including the nucleophilicity of the target residue, pH, and temperature. The table below summarizes the relative reactivity of haloacetamides and other alkylating agents towards cysteine, providing a valuable reference for experimental design.

| Alkylating Agent | Target Residue | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| Iodoacetamide | Cysteine | ~10 | pH 7.0 |

| This compound | Cysteine | Comparable to Iodoacetamide | pH 7.0 |

| Chloroacetamide | Cysteine | Lower than Iodo/Bromoacetamide | pH 7.0 |

| N-ethylmaleimide | Cysteine | ~10³ - 10⁴ | pH 7.0 |

Note: The reactivity of this compound is comparable to that of iodoacetamide, though precise rate constants can vary depending on the specific protein context and reaction conditions. N-ethylmaleimide exhibits significantly faster reaction kinetics with cysteine.

Experimental Protocols

General Protocol for Protein Alkylation for Mass Spectrometry

This protocol outlines a standard workflow for the reduction and alkylation of proteins in solution prior to mass spectrometric analysis.

Materials:

-

Protein sample

-

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent: 1 M Dithiothreitol (DTT) stock solution

-

Alkylating agent: 0.5 M this compound stock solution (prepare fresh, protect from light)

-

Quenching solution: 1 M DTT stock solution

-

Protease (e.g., Trypsin)

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

-

C18 desalting spin columns

Procedure:

-

Denaturation: Dissolve the protein sample in denaturation buffer.

-

Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

-

Quenching: Add DTT to a final concentration of 20 mM to quench the excess this compound.

-

Buffer Exchange/Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to < 1 M. Add trypsin and incubate overnight at 37°C.

-

Cleanup: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This compound can be utilized to irreversibly inhibit enzymes with critical cysteine residues in their active sites, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[5][6] This protocol provides a method to assess the inhibitory effect of this compound on GAPDH activity.

Materials:

-

Purified GAPDH enzyme

-

GAPDH Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

-

GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD⁺)

-

This compound stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of GAPDH in GAPDH Assay Buffer.

-

Inhibition Reaction: In a 96-well plate, add a fixed amount of GAPDH to wells containing increasing concentrations of this compound (e.g., 0-100 µM). Include a control with no inhibitor. Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Activity Assay: Initiate the enzymatic reaction by adding the GAPDH Substrate Solution to all wells.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH formation is proportional to GAPDH activity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of remaining GAPDH activity against the this compound concentration to determine the IC₅₀ value.

Application in Elucidating Signaling Pathways

The inhibitory action of this compound on key enzymes can be a powerful tool to dissect cellular signaling pathways. For instance, inhibiting GAPDH, a central enzyme in glycolysis, can have profound effects on cellular metabolism and downstream signaling cascades.[5][7]

By treating cells with this compound and observing the subsequent changes in cellular processes, researchers can infer the role of the targeted enzyme in a specific pathway. For example, inhibition of GAPDH has been shown to impact apoptosis and transcriptional regulation.[5] This approach allows for the functional characterization of enzymes and the identification of potential therapeutic targets.

Disclaimer: This document is intended for research purposes only. This compound is a hazardous substance and should be handled with appropriate safety precautions. Please consult the Safety Data Sheet (SDS) before use.

References

- 1. assaygenie.com [assaygenie.com]

- 2. This compound | 683-57-8 | Benchchem [benchchem.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

Solubility Profile of 2-Bromoacetamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromoacetamide in various solvents, catering to researchers, scientists, and professionals in drug development. The document compiles available quantitative and qualitative solubility data into a structured format for easy comparison. Furthermore, it outlines a standardized experimental protocol for solubility determination, adaptable for specific laboratory requirements. This guide also includes visualizations of the experimental workflow to facilitate a clear understanding of the process.

Introduction

This compound (C₂H₄BrNO), a reactive electrophile, is a valuable building block in organic synthesis and a tool in biochemical studies. Its utility as an alkylating agent for modifying proteins, particularly at cysteine and histidine residues, makes it relevant in drug discovery and proteomics. A thorough understanding of its solubility in different solvent systems is crucial for its effective application in reaction chemistry, formulation development, and purification processes. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems. It is important to note that for some complex mixtures, the data represents a minimum solubility rather than the saturation point.

| Solvent/Solvent System | Temperature (°C) | Solubility | Unit | Molar Solubility (M) | Citation(s) |

| Water | Not Specified | 160 | g/L | ~1.16 | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL | ~0.725 | [2][3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 | mg/mL | ≥ 0.018 | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 | mg/mL | ≥ 0.018 | [2] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 | mg/mL | ≥ 0.018 | [2] |

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in qualitative terms. This information is valuable for selecting appropriate solvents for various applications.

-

High Solubility: this compound is reported to be soluble in water and ethanol .

-

Good Solubility (inferred from use as a reaction solvent): Based on its use in chemical synthesis, this compound is considered to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone .[4] It is also used in reactions involving dichloromethane (DCM) and acetonitrile , suggesting at least moderate solubility in these solvents.[4]

-

Low Solubility: The use of petroleum ether as a recrystallization solvent indicates low solubility in this non-polar solvent mixture.

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for the solubility of this compound were not found in the surveyed literature, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound and a general protocol for its experimental determination. The provided data indicates high solubility in polar aprotic solvents like DMSO and significant solubility in water. For precise applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems and conditions using a standardized method such as the one outlined in this document. The visualizations provided offer a clear workflow for these determinations and a conceptual understanding of the factors at play.

References

The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutics. Among these, 2-bromoacetamide has emerged as a critical building block and a highly reactive electrophile, enabling the construction of complex molecular architectures and serving as a key component in the design of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the role of this compound in pharmaceutical development, detailing its applications in the synthesis of active pharmaceutical ingredients (APIs), its function as a warhead in covalent inhibitors, and its impact on crucial biological signaling pathways.

Core Applications in Pharmaceutical Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[1][2] Its reactivity stems from the electrophilic nature of the carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack by a wide range of functional groups, including amines, thiols, and hydroxyls. This reactivity is harnessed in the synthesis of various nitrogen-containing compounds and heterocyclic structures, which are prevalent in many classes of drugs.[1]

Synthesis of Marketed Anticancer Drugs: Histone Deacetylase (HDAC) Inhibitors

A significant application of this compound and its derivatives is in the synthesis of histone deacetylase (HDAC) inhibitors, a class of targeted anticancer agents. Two notable examples are Belinostat and Panobinostat.

Belinostat (Beleodaq®) is a pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[3][4] Its synthesis involves the formation of a hydroxamic acid moiety, a key functional group for HDAC inhibition. While various synthetic routes exist, a common strategy involves the use of a bromoacetyl-containing intermediate to introduce the necessary functional group that is later converted to the hydroxamic acid.

Panobinostat (Farydak®) is another potent pan-HDAC inhibitor used in the treatment of multiple myeloma.[5][6] Similar to Belinostat, the synthesis of Panobinostat relies on the formation of a hydroxamic acid. Synthetic strategies often employ intermediates that can be derived from or are analogous to this compound to build the core structure of the molecule.

This compound as a "Warhead" in Covalent Inhibitors

The electrophilic nature of the bromoacetamide group makes it an effective "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. This approach offers several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are challenging to inhibit with non-covalent binders.

The bromoacetamide moiety is particularly effective in this role due to the stability of the resulting thioether bond formed with a cysteine residue.[7] This stability ensures a durable and irreversible inhibition of the target protein.

Impact on Cellular Signaling Pathways

The therapeutic effects of drugs derived from this compound are a direct result of their modulation of specific cellular signaling pathways. As exemplified by the HDAC inhibitors Belinostat and Panobinostat, these compounds can induce widespread changes in gene expression, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.

Belinostat's Mechanism of Action

Belinostat's inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins. This results in the relaxation of chromatin structure and the reactivation of tumor suppressor genes.[1][2] Key signaling pathways affected by Belinostat include:

-

p53 Pathway: Belinostat treatment leads to the acetylation and stabilization of the p53 tumor suppressor protein, promoting the transcription of its target genes, such as p21, which induces cell cycle arrest.[2]

-

Apoptosis Pathways: Belinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[2][8]

-

TGF-β Signaling: Belinostat can reactivate the transforming growth factor-β (TGF-β) receptor II, leading to the downregulation of the anti-apoptotic protein survivin.[8]

Belinostat inhibits HDAC, leading to cell cycle arrest and apoptosis.

Panobinostat's Mechanism of Action

Panobinostat also acts as a pan-HDAC inhibitor, inducing apoptosis and cell cycle arrest in malignant cells.[5] Its effects are mediated through the modulation of several key signaling pathways:

-

JAK/STAT Pathway: Panobinostat has been shown to inhibit the phosphorylation of STAT5 and STAT6, key components of the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of many cancer cells.[7][9]

-

PI3K/AKT/mTOR Pathway: Panobinostat can also impact the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism.[6]

-

Apoptosis Regulation: Similar to Belinostat, Panobinostat induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[5][7]

Panobinostat inhibits HDAC and other signaling pathways to induce apoptosis.

Data Presentation

| Drug | Target | Indication | Synthetic Intermediate (Conceptual) | Key Reaction Type |

| Belinostat | Pan-HDAC | Peripheral T-cell lymphoma | Bromoacetyl-containing precursor | Nucleophilic substitution, Hydroxamic acid formation |

| Panobinostat | Pan-HDAC | Multiple myeloma | Bromoacetyl-containing precursor | Nucleophilic substitution, Hydroxamic acid formation |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Bromoacetamides

This protocol outlines a general method for the synthesis of N-substituted 2-bromoacetamides, which are key intermediates in the synthesis of various pharmaceuticals.

Workflow for N-substituted this compound synthesis.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Bromoacetyl bromide or bromoacetyl chloride (1.1 eq)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) (1.2 eq)

Procedure:

-

Dissolve the primary or secondary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base to the solution.

-

Slowly add the bromoacetyl bromide or bromoacetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted this compound.

Note: The specific reaction conditions (solvent, base, temperature, and reaction time) may need to be optimized for different substrates.

Conceptual Synthesis of a Hydroxamic Acid Moiety

The following represents a conceptual final step in the synthesis of a hydroxamic acid-containing drug, such as an HDAC inhibitor, starting from a methyl ester precursor which could be synthesized using a bromoacetamide-derived intermediate.

Materials:

-

Methyl ester precursor (1.0 eq)

-

Hydroxylamine hydrochloride (3.0 eq)

-

Base (e.g., potassium hydroxide, sodium methoxide) (3.0 eq)

-

Methanol

Procedure:

-

Dissolve the methyl ester precursor in methanol.

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol and adding the base at 0 °C.

-

Add the hydroxylamine solution to the solution of the methyl ester precursor.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude hydroxamic acid by recrystallization or chromatography.

Conclusion

This compound is a cornerstone reagent in pharmaceutical development, offering a unique combination of reactivity and versatility. Its role extends from a fundamental building block in the synthesis of complex APIs, including marketed anticancer drugs, to a sophisticated tool for the design of targeted covalent inhibitors. A thorough understanding of its chemical properties, reaction mechanisms, and the biological consequences of its incorporation into drug molecules is essential for medicinal chemists and drug development professionals seeking to innovate and advance the field of therapeutics. The continued exploration of this compound and its derivatives promises to unlock new avenues for the treatment of a wide range of diseases.

References

- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]

- 6. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commons.stmarytx.edu [commons.stmarytx.edu]

2-Bromoacetamide: A Cornerstone Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetamide and its α-bromo keto analogues are highly versatile and reactive precursors pivotal in the field of heterocyclic chemistry. The electrophilic nature of the carbon atom bearing the bromine atom, combined with the reactivity of the amide or ketone functionality, makes these molecules ideal building blocks for constructing a wide array of nitrogen, sulfur, and oxygen-containing heterocyclic rings.[1] These heterocyclic scaffolds are fundamental components of numerous pharmaceuticals, agrochemicals, and materials. This guide provides a detailed overview of the application of this compound and related compounds in the synthesis of key heterocycles, complete with experimental protocols, quantitative data, and mechanistic workflows to aid researchers in their drug discovery and development endeavors.

Core Syntheses Utilizing α-Bromo Carbonyl Precursors

The primary utility of this compound and its derivatives, such as 2-bromoacetophenone, lies in their ability to undergo cyclocondensation reactions with various nucleophilic substrates to form five- and six-membered heterocyclic rings.

Thiazole Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and highly effective method for the formation of the thiazole ring. The reaction involves the condensation of an α-haloketone or α-haloamide with a thioamide-containing compound, such as thiourea or a primary thioamide.[2][3] This reaction is known for its simplicity and high yields.[2]

The general workflow for the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the bromo-compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[3][4]

Caption: General workflow for the Hantzsch Thiazole Synthesis.

Quantitative Data for Thiazole Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Conditions | Yield | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | High (99%) | [2][4] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid / EtOH:Water | 65°C or RT (ultrasonic) | 79-90% | [5] |

| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Not specified | Not specified | Good | [6] |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which may be soluble in the reaction medium.[4]

-

Cooling and Precipitation: Remove the vial from the heat and allow the solution to cool to room temperature.

-

Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. This neutralizes the HBr salt, causing the free base thiazole product to precipitate.

-

Isolation: Filter the resulting solid product using a Büchner funnel.

-

Washing: Wash the filter cake with water to remove any inorganic salts.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry to a constant weight.

Quinoxaline Synthesis

Quinoxalines are bicyclic heterocycles formed from the condensation of an aromatic o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. α-Haloketones like 2-bromoacetophenone can serve as precursors to the 1,2-dicarbonyl functionality, often proceeding through an in-situ oxidation, or can react directly in a condensation-oxidation sequence.[7][8] Facile and efficient catalyst-free methods have been developed for this transformation.[9]

Caption: General workflow for the synthesis of Quinoxalines.

Quantitative Data for Quinoxaline Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Conditions | Yield | Reference |

| Phenacyl bromide | 1,2-Diaminobenzene | Pyridine / THF | Room Temp, 2 h | Good | [7] |

| 2-Bromoacetophenones | o-Phenylenediamine | None / Ethanol | Reflux | High | [9] |

| α-Bromoketones | o-Phenylenedimines | Recyclable heterogeneous catalyst / Water | Room Temp | Excellent | [8] |

Experimental Protocol: Catalyst-Free Synthesis of 2-Phenylquinoxaline [9]

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

-

Heating: Equip the flask with a condenser and reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

Imidazole Synthesis

2-Bromoacetophenone is a valuable precursor for the synthesis of multisubstituted imidazoles, often through multicomponent reactions. A common approach involves the one-pot reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the imidazole ring.[10]

Caption: Multicomponent synthesis of trisubstituted imidazoles.

Quantitative Data for Imidazole Synthesis

| Precursor 1 | Other Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| 2-Bromoacetophenone | Aldehyde, Primary Amine, NH₄OAc | None (Solvent-free) | Heating | Very Good | [10] |

Experimental Protocol: One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles [10]

-

Reaction Setup: In a reaction vessel, mix the 2-bromoacetophenone (1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Heating: Heat the mixture under solvent-free conditions at an appropriate temperature (e.g., 80-100°C) until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature.

-

Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure substituted imidazole.

Oxazole Synthesis

The synthesis of oxazoles from α-haloketones is analogous to the Hantzsch thiazole synthesis and is often referred to as the Robinson-Gabriel synthesis. It involves the reaction of an α-haloketone with a primary amide. The reaction proceeds through N-alkylation followed by cyclization and dehydration to form the oxazole ring.[11]

Caption: General workflow for the Robinson-Gabriel Oxazole Synthesis.

Quantitative Data for Oxazole Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Conditions | Yield | Reference |

| α-Bromo ketones | Amines | CO₂/Photoredox catalyst | Light irradiation | Good | [12] |

| Bromoacetyl bromide | Vinyl azides | Continuous-flow | Thermolysis | Good | [13] |

Experimental Protocol: General Synthesis of Substituted Oxazoles [11]

-

Reaction Setup: A mixture of the α-haloketone (e.g., 2-bromoacetophenone) (1.0 equiv) and a primary amide (1.2 equiv) is heated in a suitable high-boiling solvent (e.g., DMF or dioxane) or under neat conditions.

-

Heating: The reaction is typically heated to a high temperature (100-150°C) for several hours. The reaction can be catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentoxide.

-

Workup: After cooling, the reaction mixture is poured into water or an aqueous basic solution (e.g., sodium bicarbonate) to precipitate the product and neutralize the acid catalyst.

-

Isolation: The solid product is collected by filtration, washed with water, and dried.

-

Purification: The crude oxazole can be further purified by recrystallization or column chromatography.

Conclusion

This compound and its structural analogues are undeniably powerful and versatile precursors in heterocyclic synthesis. Their ability to participate in straightforward and high-yielding cyclocondensation reactions makes them indispensable tools for medicinal chemists and researchers in drug development. The syntheses of thiazoles, quinoxalines, imidazoles, and oxazoles highlighted in this guide represent just a fraction of their potential applications. A thorough understanding of their reactivity and the associated experimental protocols enables the efficient generation of diverse molecular libraries, accelerating the discovery of novel therapeutic agents.

References

- 1. This compound | 683-57-8 | Benchchem [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Oxazole synthesis [organic-chemistry.org]

- 13. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing the Proteome: Using 2-Bromoacetamide to Elucidate Protein Active Sites

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromoacetamide is a valuable tool in chemical biology and proteomics for probing the functional landscape of proteins. As a reactive electrophile, it readily forms covalent bonds with nucleophilic residues, primarily cysteine, within protein active sites. This irreversible modification allows for the identification of catalytically important residues, the mapping of binding pockets, and the development of targeted inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound as a probe for protein active sites, with a focus on experimental design, data interpretation, and downstream analysis using mass spectrometry.

Principle of Action: Covalent Modification

This compound functions as an alkylating agent. The carbon atom attached to the bromine is electrophilic and is susceptible to nucleophilic attack by amino acid side chains. The thiol group of cysteine is the most reactive nucleophile in proteins under physiological conditions, making it the primary target for this compound. The reaction proceeds via an SN2 mechanism, resulting in a stable thioether linkage and the displacement of the bromide ion. While cysteine is the preferred target, other nucleophilic residues such as histidine, lysine, and the N-terminus can also be modified, albeit at a slower rate, particularly at higher pH.[1]

Applications in Research and Drug Discovery

-

Active Site Identification: By labeling accessible and reactive cysteine residues, this compound can pinpoint amino acids crucial for enzymatic activity.

-

Affinity Labeling: When incorporated into a molecule that mimics a natural substrate or ligand, this compound can be directed to a specific binding site, a technique known as affinity labeling.[2] This allows for the specific and covalent modification of a target protein, even in a complex biological mixture.

-

Activity-Based Protein Profiling (ABPP): this compound can be used as a "warhead" in activity-based probes (ABPs). These probes typically consist of the reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin). ABPP allows for the visualization and identification of active enzymes in a proteome.

-

Covalent Inhibitor Development: The principles of this compound labeling are fundamental to the design of covalent drugs that irreversibly bind to their protein targets, often offering increased potency and duration of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in protein active site probing.

Table 1: Reactivity of this compound with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH for Reaction | Mass Shift (Da) |

| Cysteine | Thiol (-SH) | +++++ | 7.0 - 8.5 | +57.021 |

| Histidine | Imidazole | ++ | > 6.0 | +57.021 |

| Lysine | Amine (-NH2) | + | > 8.5 | +57.021 |

| N-terminus | Amine (-NH2) | + | > 8.0 | +57.021 |

| Methionine | Thioether (-S-CH3) | +/- | Neutral | +57.021 |

Reactivity is concentration, temperature, and protein structure dependent. Data compiled from multiple sources.

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 50 µM | Higher concentrations can lead to non-specific labeling and aggregation. |

| This compound Concentration | 10 - 1000-fold molar excess over protein | The optimal ratio should be determined empirically for each protein. |

| Buffer | 50 - 100 mM Phosphate, HEPES, or Tris | Avoid buffers containing nucleophiles (e.g., DTT in the labeling step). |

| pH | 7.0 - 8.5 | pH > 8.5 can increase reactivity with other nucleophiles like lysine. |

| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate but may also increase non-specific labeling and protein instability. |

| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress by mass spectrometry or activity assays. |

| Quenching Reagent | 10-50 mM DTT, β-mercaptoethanol, or L-cysteine | Add to consume excess this compound and stop the reaction. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein with this compound

This protocol outlines the fundamental steps for labeling a purified protein to identify accessible and reactive cysteine residues.

Materials:

-

Purified protein of interest

-

This compound (prepare fresh stock solution in a compatible solvent like DMSO or water)

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Quenching Reagent (e.g., 1 M DTT stock)

-

Desalting column or dialysis equipment

-

Mass spectrometer (for analysis)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 10 µM.

-

If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, pre-treat with a reducing agent like 5 mM DTT or TCEP for 1 hour at room temperature. Crucially, the reducing agent must be removed before adding this compound. This can be achieved by using a desalting column or through dialysis.

-

-

Labeling Reaction:

-

Add this compound to the protein solution to a final concentration of 1 mM (a 100-fold molar excess). The optimal molar excess should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2 hours in the dark, as haloacetamides can be light-sensitive.[1] Gentle mixing is recommended.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as DTT to a final concentration of 20 mM, to consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Remove excess reagents by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Proceed with standard proteomics sample preparation, including denaturation, reduction (if not already performed), and digestion with a protease like trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the data against the protein sequence, specifying a variable modification of +57.021 Da on cysteine, histidine, lysine, and the N-terminus to identify the site(s) of modification.

-

Protocol 2: Activity-Based Protein Profiling (ABPP) using a this compound-based Probe

This protocol describes a general workflow for using a custom-synthesized or commercially available this compound ABP to identify active enzymes in a complex proteome.

Materials:

-

This compound-based activity probe (containing a reporter tag like biotin or a fluorophore)

-

Cell lysate or tissue homogenate

-

Reaction Buffer (e.g., PBS or Tris-HCl, pH 7.4)

-

SDS-PAGE reagents and equipment

-

Fluorescence scanner or streptavidin-HRP for western blotting (depending on the reporter tag)

-

Mass spectrometer and associated reagents for proteomics

Procedure:

-

Proteome Preparation:

-

Prepare a cell lysate or tissue homogenate in a suitable lysis buffer without detergents that might interfere with protein activity. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Probe Labeling:

-

Dilute the proteome to a final concentration of 1-2 mg/mL in the Reaction Buffer.

-

Add the this compound probe to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate for 1 hour at 37°C.

-

-

Analysis of Labeled Proteins:

-

Gel-based Analysis:

-

Add SDS-PAGE loading buffer to the labeled proteome to stop the reaction.

-

Separate the proteins by SDS-PAGE.

-

If the probe contains a fluorescent tag, visualize the gel using a fluorescence scanner.

-

If the probe contains a biotin tag, transfer the proteins to a membrane and detect with streptavidin-HRP.

-

-

Mass Spectrometry-based Analysis (for biotinylated probes):

-

Enrich the biotin-labeled proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead digestion of the captured proteins with trypsin.

-

Analyze the eluted peptides by LC-MS/MS to identify the labeled proteins.

-

-

Visualizations

Covalent Modification of a Cysteine Residue by this compound

Caption: SN2 reaction mechanism of cysteine alkylation.

Experimental Workflow for Protein Labeling and Analysis

Caption: Step-by-step workflow for protein labeling.

Activity-Based Protein Profiling (ABPP) Workflow

Caption: ABPP workflow using this compound probes.

References

Standard Operating Procedure for 2-Bromoacetamide Reactions: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical reactions involving 2-bromoacetamide. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on established scientific literature and safety data.

Introduction

This compound is a versatile reagent in organic synthesis and chemical biology. Its utility stems from the presence of a reactive carbon-bromine bond, making it an effective alkylating agent, particularly for nucleophiles such as thiols. This reactivity has led to its widespread use in various applications, including the synthesis of heterocyclic compounds, the modification of peptides and proteins, and the development of targeted covalent inhibitors. This document outlines standard operating procedures, experimental protocols, and safety precautions for handling and utilizing this compound in a research setting.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are regularly inspected for any signs of degradation or puncture.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Physicochemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₂H₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 137.96 g/mol | --INVALID-LINK-- |

| Melting Point | 87-91 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocycles.

Synthesis of N-Substituted 2-Bromoacetamides

N-substituted 2-bromoacetamides are important intermediates in medicinal chemistry. They are typically synthesized by the acylation of primary or secondary amines with bromoacetyl bromide or a related activated bromoacetic acid derivative.

General Protocol for the Synthesis of N-Aryl-2-bromoacetamides:

-

Dissolve the desired aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

-

Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Table of Representative Yields for the Synthesis of N-Aryl-2-bromoacetamides:

| Aniline Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Triethylamine | DCM | 3 | 85 |

| 4-Methylaniline | Triethylamine | DCM | 2.5 | 90 |

| 4-Methoxyaniline | Pyridine | THF | 4 | 82 |

| 4-Chloroaniline | Triethylamine | DCM | 3 | 88 |

| 4-Nitroaniline | Pyridine | THF | 5 | 75 |

Synthesis of Thiazole Derivatives

This compound is a key reagent in the Hantzsch thiazole synthesis, reacting with a thioamide to form the thiazole ring.

General Protocol for Thiazole Synthesis:

-

In a round-bottom flask, dissolve the thioamide (1.0 eq.) in a suitable solvent like ethanol or acetone.

-

Add this compound (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, the product often precipitates. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Application in Chemical Biology and Drug Discovery

The electrophilic nature of this compound makes it a valuable tool for modifying biological macromolecules, particularly for the alkylation of cysteine residues in proteins.

Alkylation of Cysteine Residues in Peptides and Proteins

The thiol group of cysteine is a potent nucleophile that readily reacts with this compound in an SN2 reaction, forming a stable thioether linkage. This reaction is widely used in proteomics for sample preparation and in the development of targeted covalent inhibitors.

General Protocol for Alkylation of Cysteine-Containing Peptides:

-

Dissolve the peptide in a suitable buffer, typically at a pH between 7.0 and 8.5. A common choice is phosphate-buffered saline (PBS) or ammonium bicarbonate buffer.

-

Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to ensure the cysteine residues are in their reduced thiol form. Incubate for 30-60 minutes at room temperature.

-

Add a solution of this compound in the same buffer to the reduced peptide solution. A 2- to 10-fold molar excess of this compound over the thiol groups is typically used.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

-

Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or DTT.

-

The alkylated peptide can be desalted and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table of pH Dependence on the Alkylation of Cysteine:

The rate of alkylation of cysteine by this compound is pH-dependent, as the reaction proceeds through the more nucleophilic thiolate anion.

| pH | Relative Reaction Rate |

| 6.5 | Low |

| 7.5 | Moderate |

| 8.5 | High |

This compound as a Covalent Warhead in Targeted Drug Development

This compound can be incorporated into a ligand that binds to a specific protein target. The proximity of the bromoacetamide group to a nucleophilic residue, such as a non-catalytic cysteine, within the binding pocket can lead to the formation of a covalent bond, resulting in irreversible inhibition. This strategy is employed in the development of targeted covalent inhibitors.

Visualizations

General Reaction Scheme for Thiol Alkylation

Caption: General reaction scheme for the alkylation of a thiol with this compound.

Experimental Workflow for Chemoproteomic Target Identification

Caption: A typical chemoproteomic workflow for identifying protein targets of this compound-based probes.

Modulation of the Keap1-Nrf2 Signaling Pathway

This compound, as an electrophile, has the potential to react with reactive cysteine sensors in proteins like Keap1. Keap1 is a key regulator of the Nrf2 transcription factor, which controls the expression of antioxidant and cytoprotective genes. Covalent modification of Keap1 by electrophiles can disrupt its ability to target Nrf2 for degradation, leading to Nrf2 accumulation, nuclear translocation, and activation of the antioxidant response element (ARE).

Caption: Proposed mechanism of Keap1-Nrf2 pathway modulation by this compound.

Quenching 2-Bromoacetamide Reactions with Dithiothreitol (DTT): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetamide is a valuable electrophilic reagent widely utilized in biochemical and pharmaceutical research. Its primary application lies in the covalent modification of nucleophilic amino acid residues in proteins, most notably the sulfhydryl group of cysteine. This specific alkylation makes this compound a powerful tool for various applications, including enzyme inhibition, protein labeling, and the development of targeted covalent inhibitors.[1][2] Given its reactivity, it is often crucial to quench the reaction to prevent non-specific, off-target modifications and to control the duration of the labeling or inhibition. Dithiothreitol (DTT), a strong reducing agent, serves as an effective quenching agent by rapidly reacting with any excess this compound, thereby terminating the alkylation reaction.

This document provides detailed application notes and protocols for the use of DTT in quenching this compound reactions, with a focus on applications in protein modification and activity-based protein profiling (ABPP).

Principle of Quenching

This compound reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. To halt this reaction, an excess of a nucleophilic quenching agent is introduced. DTT, containing two thiol groups, is a highly effective quencher. It reacts with the unreacted this compound, forming an inert adduct and thus preventing further modification of the target protein or other molecules in the solution.

Applications

The quenching of this compound reactions with DTT is a critical step in a variety of experimental workflows:

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to target and covalently label active enzymes in complex biological samples.[3][4] this compound can be incorporated as a reactive "warhead" in an ABPP probe. After a defined incubation period to allow the probe to label its target, DTT is added to quench the reaction, ensuring that the labeling is stopped before cell lysis and downstream analysis.

-

Enzyme Inhibition Studies: When studying the kinetics of enzyme inhibition by this compound, it is essential to control the reaction time. DTT can be used to stop the inactivation reaction at specific time points, allowing for accurate determination of inhibition rates.

-